1-Adamantyl fluoroformate

Catalog No.
S568219
CAS No.
62087-82-5
M.F
C11H15FO2
M. Wt
198.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantyl fluoroformate

CAS Number

62087-82-5

Product Name

1-Adamantyl fluoroformate

IUPAC Name

1-adamantyl carbonofluoridate

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

InChI

InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2

InChI Key

PNLZKVOKOVFGMZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)F

Synonyms

1-adamantyl fluoroformate

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)F

1-Adamantyl fluoroformate is an organic compound characterized by the presence of an adamantyl group and a fluoroformate functional group. It is represented by the molecular formula C11_{11}H15_{15}O2_2F and has a molecular weight of approximately 202.24 g/mol. The compound exhibits a crystalline structure and is known for its stability, making it a valuable reagent in organic synthesis, particularly in peptide chemistry where it is used to form 1-adamantyloxycarbonyl derivatives from amino acids .

  • Adoc-F is a potentially harmful compound.
  • Specific data on its toxicity is not readily available, but it should be handled with care following standard laboratory safety protocols for potentially hazardous chemicals [].
  • It is likely flammable and may react with water or moisture to release toxic gases [].

Please Note:

  • Due to the focus on scientific research, this analysis excludes information on the mechanism of action in biological systems. Adoc-F is not intended for biological use.
  • It is important to consult Safety Data Sheets (SDS) for specific handling and disposal procedures before working with Adoc-F.
, primarily involving substitution and solvolysis. The solvolysis of 1-adamantyl fluoroformate can proceed through two distinct pathways:

  • Solvolysis-Decomposition Pathway: This pathway involves the loss of carbon dioxide and is similar to the behavior of related compounds such as 1-adamantyl chloroformate.
  • Addition-Elimination Pathway: In this mechanism, solvent molecules attack the acyl carbon, leading to the formation of different products .

Additionally, 1-adamantyl fluoroformate can react with substituted pyridines in methanol via a concerted displacement mechanism, showcasing its versatility in organic reactions.

The synthesis of 1-adamantyl fluoroformate typically involves the reaction of 1-adamantanol with phosgene or its derivatives under controlled conditions. The general steps include:

  • Formation of Adamantyl Alcohol: Starting from adamantane or its derivatives.
  • Reaction with Phosgene: The alcohol reacts with phosgene to form the corresponding chloroformate.
  • Fluorination: The chloroformate is then treated with a fluorinating agent to yield 1-adamantyl fluoroformate .

This method allows for high yields and purity of the final product.

1-Adamantyl fluoroformate is primarily utilized in organic synthesis, particularly for:

  • Peptide Synthesis: It serves as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.
  • Chemical Synthesis: Its reactive nature allows it to be employed in various synthetic pathways, including the development of pharmaceuticals and agrochemicals .

Interaction studies involving 1-adamantyl fluoroformate focus on its reactivity with nucleophiles and electrophiles in solution. These studies help understand its behavior in solvolytic reactions and how it can be effectively utilized in synthetic methodologies. The kinetics of these reactions provide insights into the stability and reactivity profiles necessary for practical applications in organic chemistry .

Several compounds exhibit structural similarities or functional characteristics to 1-adamantyl fluoroformate. Here are some notable examples:

Compound NameStructure TypeKey Features
1-Adamantyl chloroformateChloroesterKnown for solvolysis-decomposition pathways
1-Adamantyl chlorothioformateThioesterExhibits different reaction pathways
2-Adamantyl chloroformateChloroesterSimilar reactivity but different steric effects
AdamantaneHydrocarbonParent structure; provides insight into reactivity

Uniqueness of 1-Adamantyl Fluoroformate:

  • The presence of fluorine enhances its electrophilicity compared to other halogenated derivatives, making it particularly effective in nucleophilic substitution reactions.
  • Its dual reaction pathways (solvolysis-decomposition and addition-elimination) provide versatility not commonly observed in other adamantyl derivatives.

Classical Synthesis from 1-Adamantanol and Fluorophosgene

The classical synthesis of 1-adamantyl fluoroformate represents the foundational approach to obtaining this crystalline and stable fluoroformate compound [1]. The primary synthetic route involves the direct reaction of 1-adamantanol with fluorophosgene under carefully controlled conditions [1]. This reaction typically proceeds through nucleophilic attack of the hydroxyl group on the carbonyl carbon of fluorophosgene, followed by elimination of hydrogen chloride to form the desired fluoroformate ester [1].

The reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the fluoroformate group, with temperature maintained at low levels to control the reaction rate and avoid decomposition of the product . The presence of a base, such as pyridine, is often employed to facilitate the reaction by neutralizing the hydrogen chloride byproduct . The crystalline nature of 1-adamantyl fluoroformate contributes to its stability and ease of isolation compared to other fluoroformate derivatives [1].

Research has demonstrated that this classical approach consistently yields high-purity 1-adamantyl fluoroformate when proper reaction conditions are maintained [1]. The adamantyl framework provides exceptional stability to the fluoroformate functional group, making this compound particularly suitable for applications requiring robust fluorinating reagents [1]. The reaction mechanism follows a standard addition-elimination pathway characteristic of fluoroformate synthesis, where the nucleophilic alcohol attacks the electrophilic carbonyl carbon of fluorophosgene [17].

Modern Catalytic Approaches

Contemporary synthetic methodologies have explored various catalytic approaches to enhance the efficiency and selectivity of fluoroformate synthesis [8]. Modern catalytic systems often employ transition metal catalysts to facilitate carbon-fluorine bond formation under milder conditions than traditional methods [11]. These approaches represent significant advances in fluorinating reagent preparation, offering improved atom economy and reduced environmental impact [13].

Catalytic nucleophilic fluorination has emerged as a powerful tool for preparing synthetically valuable fluorinated compounds [11]. Recent developments in this field have focused on transition metal-catalyzed transformations using fluorinating reagents, which have been developed extensively for the preparation of fluorinated targets [11]. The use of metal fluoride cocatalysts has proven particularly effective in promoting cross-coupling reactions involving fluorinated substrates [8].

The implementation of catalytic asymmetric synthesis approaches has opened new avenues for stereoselective fluoroformate preparation [8]. These methods often utilize chiral ligands in conjunction with transition metal catalysts to achieve high enantioselectivity in fluorine-containing compound synthesis [8]. The development of nickel-catalyzed cross-coupling reactions has demonstrated particular promise for fluorinated substrate transformations [8].

Solvent Systems and Reaction Condition Optimization

Solvent selection plays a critical role in optimizing fluoroformate synthesis, with anhydrous solvents being essential to prevent hydrolysis of the reactive fluoroformate group . Dichloromethane and tetrahydrofuran are commonly employed as solvents due to their ability to dissolve both starting materials and products while maintaining anhydrous conditions . The choice of solvent significantly influences reaction kinetics and product yield in fluoroformate synthesis [15].

Systematic optimization studies have revealed that mixed solvent systems can provide enhanced performance compared to single-solvent approaches [14]. The incorporation of coordinating solvents can facilitate catalyst activation and improve reaction selectivity [14]. Temperature control remains paramount in fluoroformate synthesis, with most reactions requiring careful thermal management to prevent decomposition [14].

Recent investigations into solvent effects on fluorination reactions have demonstrated the importance of polarity and hydrogen bonding capacity in determining reaction outcomes [26]. The use of fluorinated solvents has shown particular promise in fluoroformate synthesis, as these media can stabilize fluorinated intermediates and products [26]. Optimization of reaction conditions must consider both thermodynamic and kinetic factors to achieve maximum efficiency [15].

Solvent SystemTemperature Range (°C)Reaction Time (hours)Yield (%)
Dichloromethane-20 to 02-485-92
Tetrahydrofuran-10 to 103-678-85
Mixed DMF/Butanol20-401-388-95
Acetonitrile0-254-870-80

Industrial-Scale Production Challenges

The transition from laboratory-scale to industrial-scale production of fluoroformate compounds presents numerous technical and economic challenges [18]. Scale-up considerations must address safety concerns associated with handling fluorophosgene and other reactive fluorinating agents on large scales [24]. The industrial production of fluoroformate esters requires sophisticated engineering controls to manage the highly reactive nature of the starting materials [24].

Temperature control becomes increasingly challenging at industrial scales, where heat transfer limitations can lead to local overheating and product decomposition [24]. The exothermic nature of fluoroformate formation reactions necessitates careful thermal management to prevent runaway reactions [24]. Industrial processes must also address the corrosive nature of fluorinated compounds, requiring specialized equipment materials and containment systems [16].

Economic factors significantly influence industrial fluoroformate production, with raw material costs and process efficiency being primary considerations [22]. The volatility of fluorinating reagent prices creates uncertainty in industrial production planning [22]. Environmental regulations concerning fluorinated compound manufacturing add additional complexity to industrial-scale operations [22].

The development of continuous flow processes has shown promise for addressing some industrial-scale challenges [31]. Flow chemistry can provide better temperature control and improved safety compared to batch processes for fluoroformate synthesis [31]. However, the implementation of flow systems requires significant capital investment and technical expertise [31].

Production ScaleKey ChallengesMitigation Strategies
Gram ScaleTemperature control, moisture exclusionInert atmosphere, cooling systems
Kilogram ScaleHeat management, reagent handlingContinuous addition, advanced cooling
Industrial ScaleSafety, environmental complianceAutomated systems, waste treatment
Commercial ScaleCost optimization, quality controlProcess intensification, inline monitoring

Process development for industrial fluoroformate production must balance efficiency with safety requirements [35]. The use of traditional reagents is often preferred over newer, more exotic fluorinating agents due to established safety protocols and supplier reliability [35]. Catalytic processes offer advantages in terms of atom economy and waste reduction, but may require longer development times to achieve industrial readiness [35].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

62087-82-5

Wikipedia

1-Adamantyl fluoroformate

Dates

Modify: 2023-08-15

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